molecular formula C12H17ClN2O2 B3032503 benzyl N-[1-(aminomethyl)cyclopropyl]carbamate hydrochloride CAS No. 2055841-99-9

benzyl N-[1-(aminomethyl)cyclopropyl]carbamate hydrochloride

Cat. No.: B3032503
CAS No.: 2055841-99-9
M. Wt: 256.73
InChI Key: KVUKSIILMLYQQM-UHFFFAOYSA-N
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Description

Benzyl N-[1-(aminomethyl)cyclopropyl]carbamate hydrochloride is a useful research compound. Its molecular formula is C12H17ClN2O2 and its molecular weight is 256.73. The purity is usually 95%.
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Scientific Research Applications

Enzyme Inhibition and Cell Studies

Benzyl N-[1-(aminomethyl)cyclopropyl]carbamate hydrochloride has been investigated for its potential as an enzyme inhibitor. Specifically, research has focused on its role as an LSD1 inhibitor. In a study, the diastereomers of this compound were synthesized and tested for their inhibitory effects on LSD1 and monoamine oxidase (MAO). The results showed that certain isomers were potent inhibitors of LSD1, with reduced activity against MAO-A and negligible impact on MAO-B. Additionally, these diastereomers influenced gene expression in cell studies, highlighting their potential in biomedical research (Valente et al., 2015).

Synthesis Methodologies

The compound has also been a subject of interest in the development of sustainable synthesis methods. For instance, a study explored the use of 1,1′-Carbonyldiimidazole in the mechanochemical preparation of carbamates, including this compound. This approach showed enhanced reactivity and sustainability compared to traditional synthesis methods (Lanzillotto et al., 2015).

Application in Drug Synthesis

The compound has been utilized in the synthesis of various pharmacologically relevant structures. For example, a study outlined the synthesis of a novel carbapenem precursor using benzhydrylamine and this compound as starting materials. This process contributed to the development of new antibacterial agents (Laurent et al., 2006).

Chemical Transformations

Research has also explored chemical transformations involving this compound. For instance, a study on the direct N-cyclopropylation of cyclic amides and azoles employed a cyclopropylbismuth reagent, demonstrating the versatility of this compound in creating nitrogen-containing heterocycles, which are significant in medicinal chemistry (Gagnon et al., 2007).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The signal word for this compound is “Warning” and the hazard statements include H303 and H320 . The precautionary statements include P305+351+338 .

Properties

IUPAC Name

benzyl N-[1-(aminomethyl)cyclopropyl]carbamate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2.ClH/c13-9-12(6-7-12)14-11(15)16-8-10-4-2-1-3-5-10;/h1-5H,6-9,13H2,(H,14,15);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVUKSIILMLYQQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CN)NC(=O)OCC2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2055841-99-9
Record name Carbamic acid, N-[1-(aminomethyl)cyclopropyl]-, phenylmethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2055841-99-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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